1-Bromododecane-1-D2
Description
Historical Context of Deuterated Organic Compounds
The exploration of deuterated organic compounds began to gain momentum in the mid-20th century, following the discovery of deuterium (B1214612) in 1931. Initially, their use was largely confined to fundamental studies of reaction mechanisms and the kinetic isotope effect (KIE). researchgate.netchem-station.com The principle behind the KIE is that the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond, causing reactions that involve the cleavage of this bond to proceed more slowly. gabarx.com
In the 1960s, researchers began incorporating deuterium into drug compounds to study their metabolic pathways. nih.govscielo.org.mx This marked a significant expansion in the application of deuteration. scielo.org.mx Over the last two decades, this "deuterium switch" strategy has garnered substantial commercial and scientific interest, leading to the development of deuterated drugs with improved pharmacokinetic profiles. nih.gov The first FDA-approved deuterated drug, deutetrabenazine, was authorized in 2017, cementing the role of isotopic labeling in pharmaceutical development. researchgate.netnih.gov Today, deuterated compounds are indispensable tools in diverse fields, including medicinal chemistry, materials science, and environmental analysis. scielo.org.mxsynmr.inclearsynth.comresearchgate.net
Significance of Deuterium Labeling in Alkyl Halide Systems
Alkyl halides, such as 1-bromododecane (B92323), are fundamental substrates in organic synthesis, frequently used in nucleophilic substitution and elimination reactions. innospk.comguidechem.com Deuterium labeling within these systems provides profound insights into the intricate details of reaction mechanisms. thalesnano.com
By placing a deuterium atom at the reactive center, as in 1-Bromododecane-1-D2, chemists can precisely measure the kinetic isotope effect for reactions involving the C-Br bond. This is particularly useful for distinguishing between competing reaction pathways, such as S_N1 and S_N2 mechanisms. The change in reaction rate upon isotopic substitution helps to elucidate the transition state of the reaction, providing evidence for which bonds are broken or formed in the rate-determining step.
Furthermore, deuterated alkyl halides serve as invaluable internal standards for mass spectrometry analysis. thalesnano.com Their chemical behavior is nearly identical to their non-deuterated counterparts, but their increased mass allows for clear differentiation in a mass spectrum. This enables accurate quantification of the non-labeled compound in complex biological or environmental samples.
Isotopic Perturbation and its Implications in Molecular Studies
Isotopic perturbation refers to the changes in a molecule's physical and spectroscopic properties that arise from isotopic substitution. nih.govtandfonline.com Replacing a hydrogen atom with a deuterium atom, while a subtle structural modification, introduces a significant mass change that alters the vibrational energy levels of the molecule. ajchem-a.com The heavier C-D bond has a lower zero-point vibrational energy compared to a C-H bond. nih.gov
This perturbation has several key implications for molecular studies:
Spectroscopy: In techniques like infrared (IR) spectroscopy, the C-D bond stretching and bending frequencies appear at significantly lower wavenumbers than C-H vibrations, providing a clear spectroscopic marker. ajchem-a.com In nuclear magnetic resonance (NMR) spectroscopy, the absence of a proton signal and the presence of a deuterium signal at a specific position confirm the site of labeling and can be used to study molecular structure and dynamics. synmr.inthalesnano.com
Reaction Dynamics: The difference in zero-point energy is the primary origin of the kinetic isotope effect, which allows for detailed studies of reaction mechanisms. chem-station.comgabarx.com
Conformational Analysis: In some systems, isotopic substitution can subtly influence conformational equilibria, an effect that can be studied using advanced NMR techniques. acs.org
These effects make isotopic labeling a powerful tool for understanding molecular behavior at a fundamental level. nih.gov
Overview of Research Trajectories for this compound
The specific nature of this compound lends itself to several focused research applications. Its primary utility is as a mechanistic probe in organic chemistry. Researchers can use it to investigate the kinetics of nucleophilic substitution reactions where the dodecyl group is transferred, providing clear data on the involvement of the C-H/D bond at the reaction center.
Another significant research trajectory is its use as an internal standard for quantitative analysis. 1-Bromododecane is an important alkylating agent used to introduce a long hydrophobic chain onto various molecules, including surfactants and active pharmaceutical ingredients. innospk.comwikipedia.orgsigmaaldrich.com In studies tracking the fate of these molecules, this compound can be used to spike samples, ensuring highly accurate quantification by mass spectrometry.
Finally, in materials science, deuterated compounds are used to study polymer structures and dynamics. This compound could be used to synthesize labeled polymers or surfactants, allowing researchers to investigate the behavior of the alkyl chain in self-assembled structures like micelles or in polymer blends using techniques such as neutron scattering.
Data Tables
Table 1: Physicochemical Properties of 1-Bromododecane (Non-Deuterated)
This table provides key physical and chemical properties of the parent compound, 1-bromododecane. The properties of this compound are expected to be very similar, with a slight increase in molecular weight and density.
| Property | Value |
| Molecular Formula | C₁₂H₂₅Br innospk.comguidechem.comwikipedia.orgchemicalbook.com |
| Molecular Weight | 249.23 g/mol innospk.comguidechem.comsigmaaldrich.comchemicalbook.comnih.gov |
| Appearance | Colorless to pale yellow liquid innospk.comguidechem.com |
| Density | ~1.038 g/mL wikipedia.org |
| Melting Point | -11 to -9 °C wikipedia.org |
| Boiling Point | ~276 °C wikipedia.org |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. |
| Refractive Index (n20/D) | ~1.458 |
Table 2: Comparison of Carbon-Hydrogen and Carbon-Deuterium Bonds
This table highlights the fundamental differences between C-H and C-D bonds that give rise to the unique properties of deuterated compounds.
| Feature | Carbon-Hydrogen (C-H) Bond | Carbon-Deuterium (C-D) Bond |
| Isotope | Protium (B1232500) (¹H) | Deuterium (²H or D) |
| Relative Mass | ~1 amu | ~2 amu |
| Bond Strength | Weaker | Stronger (by ~1.2-1.5 kcal/mol) |
| Vibrational Frequency | Higher | Lower |
| Zero-Point Energy | Higher | Lower |
| Reactivity (Bond Cleavage) | Faster | Slower (Kinetic Isotope Effect) gabarx.com |
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-1,1-dideuteriododecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25Br/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-12H2,1H3/i12D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLNBZIONSLZBU-XUWBISKJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCCC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Bromododecane 1 D2 and Analogues
Deuterium (B1214612) Incorporation Strategies at Terminal Alkyl Positions
Achieving regiospecific deuteration at a terminal alkyl position is the critical step in the synthesis of 1-Bromododecane-1-D2. Several strategies can be employed, primarily involving the preparation of a deuterated precursor which is then converted to the final bromoalkane.
Regiospecific Deuteration via Precursor Derivatization
This approach involves modifying a precursor molecule to introduce deuterium at the terminal position before its conversion to the bromoalkane. A highly effective method is the deuteration of terminal alkynes. For the synthesis of this compound, the precursor dodec-1-yne can be selectively deuterated at the terminal position. rsc.org Base-catalyzed isotope exchange using deuterium oxide (D₂O) or deuterated dimethylsulfoxide ([²H₆]DMSO) is a simple and efficient method for this transformation. researchgate.netnih.gov Ruthenium-catalyzed deuteration also provides a pathway to mono-deuterated terminal alkynes. rsc.org Once the 1-deuterio-dodec-1-yne is formed, it can be converted to the target molecule through subsequent reduction and bromination steps.
Another advanced strategy involves the copper-catalyzed deacylative deuteration of molecules containing a methylketone (acetyl) moiety, which acts as a traceless activating group. nih.gov This method allows for the site-specific and degree-controlled installation of deuterium using D₂O as the deuterium source. nih.gov
Synthetic Routes from Deuterated Alcohols
One of the most direct methods for synthesizing deuterated bromoalkanes is the conversion of a corresponding deuterated alcohol. The synthesis of 1-bromododecane (B92323) from its non-deuterated precursor, 1-dodecanol (B7769020), is a standard reaction. chemicalbook.cominnospk.comwikipedia.org This transformation is typically achieved by treating the alcohol with hydrobromic acid, which can be generated in situ from sodium bromide and sulfuric acid, or by using reagents like phosphorus tribromide (PBr₃). chemicalbook.comlibretexts.orgpearson.com
To synthesize this compound, one would start with the precursor dodecan-1-ol-1-d1. The synthesis of such deuterated primary alcohols can be accomplished via methods like the reductive deuteration of acyl chlorides. For instance, the reaction of dodecanoyl chloride with a deuterium source such as samarium(II) iodide (SmI₂) and D₂O can yield α,α-dideuterio alcohols, which could be adapted to produce mono-deuterated variants. researchgate.net
Halogen Exchange Reactions with Deuterated Reagents
Halogen exchange reactions provide another potential, though less direct, route. In organometallic chemistry, metal-halogen exchange is a fundamental reaction that converts an organic halide into an organometallic compound. wikipedia.org For instance, an organic halide (R-X) can react with an organolithium reagent (R'-Li) to form a new organolithium species (R-Li) and a new organic halide (R'-X). wikipedia.orgharvard.edu While this is primarily used to create organometallic reagents, it underscores the reactivity of the carbon-halogen bond.
A more relevant approach for deuterium incorporation is dehalogenative deuteration, where a halogen is replaced by a deuterium atom. nih.govacs.org This can be achieved using various methods, including zinc-mediated reduction in the presence of D₂O or through electrochemistry. acs.orgnih.govresearchgate.net To synthesize this compound using this strategy, one might envision starting with a 1,1-dihalo-dodecane precursor, followed by a selective reaction to replace one halogen atom with deuterium while retaining the other, which would then be converted to bromine if not already present.
Multi-Step Synthesis of Deuterated Long-Chain Bromoalkanes
The successful synthesis of isotopically pure deuterated compounds often requires a multi-step approach where each reaction is carefully controlled. youtube.comlibretexts.org This involves not only the strategic incorporation of deuterium but also the optimization of all reaction steps and subsequent purification to achieve the desired isotopic enrichment.
Optimization of Reaction Conditions for Deuteration Efficiency
Maximizing the level of deuterium incorporation is paramount for an efficient synthesis. Reaction conditions such as solvent, catalyst, temperature, and reaction time must be fine-tuned. For example, in the deuteration of terminal alkynes, the choice of solvent can dramatically impact the efficiency, with solvents like THF leading to high levels of deuterium incorporation. rsc.org The optimization of such a reaction is critical for ensuring the precursor for this compound is as isotopically enriched as possible.
The following table, based on findings for terminal alkyne deuteration, illustrates how reaction parameters can be optimized for maximum deuterium incorporation.
| Entry | Solvent | Catalyst System | Temperature (°C) | % Deuteration | Reference |
|---|---|---|---|---|---|
| 1 | Acetone | Ru-based | Room Temp | 43% | rsc.org |
| 2 | THF | Ru-based | Room Temp | 95% | rsc.org |
| 3 | 1,4-dioxane | Ru-based | Room Temp | 92% | rsc.org |
| 4 | DMSO-d6 | KOH | 25 °C | 98-99% | researchgate.net |
Purification Techniques for Isotopic Purity
After the synthesis, the crude product is typically a mixture containing the desired deuterated compound, unreacted starting materials, and potentially other isotopologues (e.g., non-deuterated or di-deuterated species). Achieving high isotopic purity requires effective purification techniques. emu.edu.tr
Common methods include distillation, chromatography, and crystallization. wikipedia.org For a relatively high-boiling-point compound like 1-bromododecane, distillation under reduced pressure is an effective method for removing non-volatile impurities. chemicalbook.comgoogle.com Column chromatography using silica gel or alumina is highly effective for separating compounds based on polarity, which can help isolate the target molecule from reaction byproducts. nih.gov In some cases, recrystallization can be used to obtain highly pure crystalline solids by slowly forming crystals from a solution, leaving impurities behind. emu.edu.trwikipedia.org The purity of the final product and its isotopic enrichment are typically verified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgnih.gov
The following table summarizes key purification techniques applicable to deuterated long-chain bromoalkanes.
| Technique | Principle of Separation | Applicability for Isotopic Purity | Reference |
|---|---|---|---|
| Fractional Distillation (Reduced Pressure) | Difference in boiling points. | Effective for separating the product from non-volatile impurities and some byproducts with significantly different boiling points. chemicalbook.comgoogle.com | chemicalbook.comgoogle.com |
| Column Chromatography (Silica Gel/Alumina) | Differential adsorption based on polarity. | Excellent for removing polar and nonpolar impurities. Can sometimes separate isotopologues, although this is challenging. nih.gov | nih.gov |
| Crystallization/Recrystallization | Difference in solubility at varying temperatures. | Highly effective for solid compounds to achieve high chemical purity by excluding impurities from the crystal lattice. emu.edu.trwikipedia.org | emu.edu.trwikipedia.org |
| Preparative Gas Chromatography | Separation in the gas phase based on volatility and interaction with a stationary phase. | Can provide very high purity and may separate compounds with very similar physical properties, including some isotopologues. |
Scalability Considerations for Deuterated Alkyl Bromide Synthesis
Transitioning the synthesis of deuterated compounds like this compound from a laboratory bench scale to a larger, industrial scale introduces a distinct set of challenges. nih.gov While small-scale synthesis prioritizes precision and isotopic purity for research applications, large-scale production must also heavily weigh factors such as cost, safety, efficiency, and process robustness. nih.gov
Key Challenges in Scaling Up Synthesis
Cost and Availability of Deuterated Reagents: This is often the most significant barrier. Deuterium oxide (D₂O) is relatively inexpensive, but more complex deuterated reagents, such as lithium aluminum deuteride or deuterated solvents, are considerably more expensive than their protium (B1232500) analogues. clearsynth.com Scaling up the synthesis requires a careful economic evaluation of the entire synthetic route to select the most cost-effective source of deuterium.
Process Safety and Heat Management: Many deuteration reactions, particularly those involving metal hydrides or catalytic hydrogenations, are highly exothermic. Managing the reaction heat is critical on a large scale to prevent runaway reactions. The infrastructure of industrial reactors, including cooling systems and pressure controls, must be adequate for the specific reaction conditions.
Robustness and Reproducibility: A scalable synthetic process must be reliable and produce a consistent product quality from batch to batch. nih.gov Reactions that are sensitive to trace amounts of water or air can be challenging to manage in large reactors. The development of robust methodologies that are less sensitive to such variations is crucial for industrial production. nih.gov
Handling of Deuterium Gas: If the synthesis involves D₂ gas, specialized equipment for handling high-pressure gases is required. Ensuring efficient mixing of the gas with the liquid reaction phase is also more challenging in large-volume reactors compared to laboratory flasks.
Strategies for Scalable Production
To address these challenges, several strategies are employed in the industrial synthesis of deuterated alkyl bromides:
Catalytic H/D Exchange: Utilizing catalytic systems that allow for hydrogen-deuterium exchange directly on the substrate or an advanced intermediate using D₂O as the deuterium source is a highly attractive strategy. google.com This approach avoids the use of stoichiometric, expensive deuterated reagents. For example, nanostructured iron catalysts have been shown to permit the scalable deuteration of various organic molecules using D₂O. nih.gov
Flow Chemistry: Continuous flow reactors offer significant advantages for scalability. They allow for better control over reaction temperature, pressure, and mixing, which improves safety and consistency. The smaller reaction volume at any given moment reduces the risks associated with highly reactive reagents or exothermic processes.
Process Optimization: Thorough optimization of reaction parameters—such as catalyst loading, temperature, pressure, and reaction time—is essential to maximize yield and throughput while minimizing costs and waste.
The table below outlines the primary considerations and potential solutions for scaling the synthesis of deuterated alkyl bromides.
| Consideration | Challenge | Potential Solution(s) |
| Economics | High cost of deuterated starting materials (e.g., LiAlD₄). clearsynth.com | Use of inexpensive D₂O with a suitable catalyst; process optimization to maximize yield. nih.gov |
| Safety | Exothermic reactions, handling of pyrophoric reagents or high-pressure D₂ gas. | Use of flow chemistry; robust reactor cooling and pressure management systems. |
| Efficiency | Ensuring complete reaction and high isotopic incorporation on a large scale. | Development of highly active and selective catalysts; optimization of mixing and mass transfer in reactors. |
| Consistency | Batch-to-batch variability in yield and isotopic purity. | Implementation of robust, well-defined process parameters; use of automated control systems. nih.gov |
Ultimately, the successful large-scale production of this compound and its analogues depends on developing a synthetic route that is not only chemically efficient but also economically viable and safe to operate at an industrial level.
Advanced Spectroscopic Characterization in Deuterated Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-Bromododecane-1-D2
Deuterium (B1214612) NMR (²H NMR) for Positional Confirmation and Dynamics
Deuterium (²H) NMR spectroscopy directly observes the deuterium nucleus, which possesses a spin quantum number of I=1. This technique serves as a definitive method for confirming the successful incorporation of deuterium into a specific molecular position. wikipedia.org In the ²H NMR spectrum of this compound, a distinct resonance is expected corresponding to the deuterium atom at the C-1 position.
The chemical shift range in ²H NMR is analogous to that of ¹H NMR, meaning the deuterium signal will appear at a chemical shift value nearly identical to its proton counterpart in the non-deuterated molecule. illinois.edu For 1-bromododecane (B92323), the protons on the carbon adjacent to the bromine (C-1) typically resonate around 3.40 ppm. chemicalbook.com Consequently, a single peak is anticipated in the ²H NMR spectrum of this compound at approximately this chemical shift, providing unequivocal evidence of deuteration at the target site. The presence of a strong signal in the ²H NMR spectrum is a clear indicator of a successfully deuterated compound. wikipedia.org
Beyond simple positional confirmation, ²H NMR is a valuable tool for studying molecular dynamics. Changes in the orientation of the C-D bond due to molecular motions can significantly affect the spectral line shape, offering insights into the mobility and conformational behavior of the alkyl chain in different environments. wikipedia.org
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ²H | ~3.40 | Singlet | D-C(1) |
Proton NMR (¹H NMR) for Determination of Deuteration Level
Proton (¹H) NMR spectroscopy is a primary tool for assessing the degree of deuteration. This is achieved by comparing the ¹H NMR spectrum of the deuterated compound with that of its non-deuterated analogue. In the ¹H NMR spectrum of standard 1-bromododecane, the two protons on the C-1 carbon (the -CH₂Br group) appear as a triplet at approximately 3.40 ppm. chemicalbook.com
Upon replacement of one of these protons with a deuterium atom, the integration of this signal is expected to decrease by approximately 50%. If the deuteration were complete (resulting in 1-Bromododecane-1,1-D2), this signal would be entirely absent. The reduction in the intensity of the signal corresponding to the C-1 protons directly correlates with the level of deuterium incorporation. wikipedia.orgstudymind.co.uk This method provides a straightforward and quantitative measure of the isotopic enrichment at the C-1 position.
The following table compares the expected ¹H NMR data for 1-bromododecane with the anticipated data for this compound.
| Compound | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration |
| 1-Bromododecane | H-C(1) | ~3.40 | Triplet | 2H |
| H-C(2) | ~1.85 | Multiplet | 2H | |
| -(CH₂)₉- | ~1.26-1.42 | Multiplet | 18H | |
| H-C(12) | ~0.88 | Triplet | 3H | |
| This compound | H-C(1) | ~3.40 | Broad Singlet/Triplet | 1H |
| H-C(2) | ~1.85 | Multiplet | 2H | |
| -(CH₂)₉- | ~1.26-1.42 | Multiplet | 18H | |
| H-C(12) | ~0.88 | Triplet | 3H |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Verification
The primary effects of deuteration on the ¹³C NMR spectrum are:
Isotope Shift: The resonance of the deuterated carbon (C-1) is shifted slightly upfield (to a lower ppm value) compared to the corresponding carbon in the non-deuterated compound. This is a common deuterium isotope effect. nih.govrsc.org
Spin-Spin Coupling: The C-1 signal, which is a singlet in the proton-decoupled spectrum of 1-bromododecane, will be split into a 1:1:1 triplet in the spectrum of this compound due to coupling with the spin-1 deuterium nucleus.
Signal Intensity: The intensity of the C-1 signal may be significantly reduced. This is due to two factors: the splitting of the signal into a multiplet and the loss of the Nuclear Overhauser Effect (NOE) enhancement that typically occurs with proton decoupling. olemiss.edu
Long-range deuterium isotope effects can also cause minor upfield shifts on the chemical shifts of carbons further down the alkyl chain (C-2, C-3, etc.), although these effects diminish with distance from the deuteration site. nih.govrsc.org The table below shows the reported ¹³C chemical shifts for 1-bromododecane and the expected changes for this compound.
| Carbon Atom | 1-Bromododecane Chemical Shift (δ, ppm) | Expected this compound Shift (δ, ppm) | Expected Multiplicity |
| C-1 | ~33.9 | Slightly < 33.9 | Triplet |
| C-2 | ~32.8 | Minor upfield shift | Singlet |
| C-3 | ~28.8 | Minor upfield shift | Singlet |
| C-4 to C-10 | ~28.2 - 29.6 | Negligible shift | Singlet |
| C-11 | ~31.9 | Negligible shift | Singlet |
| C-12 | ~22.7 | Negligible shift | Singlet |
| Terminal CH₃ | ~14.1 | Negligible shift | Singlet |
Two-Dimensional NMR Techniques for Connectivity Analysis
Two-dimensional (2D) NMR experiments provide powerful tools for confirming the connectivity of atoms within a molecule. For this compound, techniques such as COSY and HSQC are particularly informative.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com In the COSY spectrum of this compound, a cross-peak would be expected between the remaining proton on C-1 and the protons on C-2. This would confirm the connectivity between these two positions. The absence of a strong diagonal signal for the C-1 proton region, coupled with its cross-peak to the C-2 protons, would further support the successful deuteration.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com The HSQC spectrum of this compound would show a cross-peak for each CH₂ and CH₃ group in the molecule. Crucially, the cross-peak corresponding to the C-1 position would be either absent or significantly diminished in intensity, as there is only one proton (or none, depending on the deuteration level) attached to this carbon. This provides a clear and unambiguous confirmation of the location of the deuterium label. emerypharma.com
Vibrational Spectroscopy for Isotopic Signature Analysis
Vibrational spectroscopy techniques, such as Infrared (IR) spectroscopy, are highly sensitive to isotopic substitution. The change in mass upon replacing a hydrogen atom with a deuterium atom leads to a predictable shift in the vibrational frequency of the corresponding bond.
Infrared (IR) Spectroscopy for C-D Stretching Vibrations
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The C-H stretching vibrations in alkanes typically appear in the region of 2850-3000 cm⁻¹. Due to the increased mass of deuterium compared to hydrogen, the C-D stretching vibration is expected to occur at a significantly lower frequency.
Based on the harmonic oscillator approximation, the vibrational frequency is inversely proportional to the square root of the reduced mass of the two atoms. The reduced mass of a C-D bond is greater than that of a C-H bond, resulting in a lower stretching frequency. The C-D stretching frequency is typically found in the range of 2100-2200 cm⁻¹. This region of the IR spectrum is often free from other fundamental molecular vibrations, making the C-D stretching band a distinct and easily identifiable isotopic signature. msu.edu
The precise frequency of the C-D stretch can also provide conformational information. Studies on monodeuterated 1-bromoalkanes have shown that the C-D stretching wavenumber is dependent on the conformation around the adjacent C-C bonds. researchgate.net For instance, the stretching wavenumber of a C-D bond that is trans to the C-Br bond is found to be 22-35 cm⁻¹ lower than that of a C-D bond that is gauche to the C-Br bond. researchgate.net
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Wavenumber in this compound (cm⁻¹) |
| C-H Stretch (alkane) | 2850 - 2960 | 2850 - 2960 |
| C-D Stretch | N/A | ~2100 - 2200 |
| CH₂ Bend | ~1465 | ~1465 |
Raman Spectroscopy for Conformational Analysis
The introduction of deuterium at the first carbon atom (C1) in this compound creates specific vibrational modes associated with the C-D bonds, which are distinct from the C-H modes of the rest of the alkyl chain. The C-D stretching vibrations typically appear in the "silent" region of the Raman spectrum (around 2100-2200 cm⁻¹), where C-H stretching vibrations are absent, thus minimizing spectral overlap and allowing for clear observation.
Research on n-alkanes has shown that specific regions of the Raman spectrum are sensitive to the conformational order of the alkyl chain. For instance, the longitudinal acoustic mode (LAM), a low-frequency vibration, is characteristic of the all-trans conformation. The presence and intensity of the Disorder-Longitudinal Acoustic Mode (D-LAM) can indicate the presence of non-planar or gauche conformations mdpi.com. Furthermore, C-C stretching modes are also sensitive to the conformational arrangement mdpi.com.
In this compound, the analysis of C-D₂ scissoring, twisting, and wagging modes, in addition to the skeletal C-C vibrations, can provide a detailed picture of the conformational state. By studying the Raman spectra at different temperatures, it is possible to quantify the enthalpy differences between different conformers openreview.net. Theoretical methods like Density Functional Theory (DFT) calculations are often used in conjunction with experimental Raman data to assign vibrational modes and predict the spectra of different conformers, aiding in the interpretation of complex spectra mdpi.comnih.gov.
Table 1: Key Raman Spectral Regions for Conformational Analysis of this compound
| Spectral Region (cm⁻¹) | Vibrational Mode Assignment | Conformational Information |
|---|---|---|
| 2100 - 2200 | Symmetric and Asymmetric C-D Stretching | Sensitive to local environment and isotopic purity. |
| 1400 - 1500 | CH₂ Scissoring/Deformation | Reflects the packing and order of the alkyl chain. |
| 1000 - 1150 | C-C Skeletal Stretching | Sensitive to the trans/gauche ratio within the chain. |
| 800 - 900 | CH₂ Rocking | Provides information on the packing of the hydrocarbon chains. |
This table is illustrative and based on general knowledge of Raman spectroscopy of deuterated alkanes.
Mass Spectrometry (MS) for Isotopic Purity and Molecular Mass Verification
Mass spectrometry is a fundamental analytical technique for determining the molecular mass and elemental composition of a compound. For isotopically labeled molecules like this compound, it is the primary method for verifying the incorporation of the deuterium label and quantifying the isotopic purity.
High-Resolution Mass Spectrometry for Exact Mass Measurement
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS is crucial to confirm the presence of the two deuterium atoms and to distinguish it from its unlabeled counterpart and other potential isotopic species.
The isotopic purity of a deuterated compound is a critical parameter, and HRMS is an excellent tool for its determination nih.govresearchgate.net. By analyzing the relative intensities of the mass peaks corresponding to the desired deuterated molecule (D₂) and any residual non-deuterated (D₀) or partially deuterated (D₁) species, the isotopic enrichment can be calculated rsc.orgresearchgate.net. Advances in techniques like electrospray ionization (ESI) coupled with HRMS allow for rapid and sensitive analysis with minimal sample consumption nih.govresearchgate.net.
Table 2: Theoretical Exact Masses of 1-Bromododecane Isotopologues
| Isotopologue | Molecular Formula | Theoretical Exact Mass (Da) |
|---|---|---|
| 1-Bromododecane (D₀) | C₁₂H₂₅⁷⁹Br | 248.11396 |
| 1-Bromododecane-1-D1 (D₁) | C₁₂H₂₄D⁷⁹Br | 249.12024 |
Note: Masses are calculated for the most abundant isotopes of Carbon (¹²C) and Bromine (⁷⁹Br). The natural abundance of ¹³C and ⁸¹Br will result in additional peaks in the mass spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry rsc.orgnih.gov. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like 1-bromododecane.
In the context of this compound, GC-MS serves two primary purposes. First, the gas chromatograph separates the deuterated compound from any starting materials, byproducts, or non-deuterated 1-bromododecane present in the sample. This separation is essential for accurate quantification and characterization. A phenomenon known as the "isotope effect" can sometimes be observed on GC chromatograms, where deuterated compounds may have slightly different retention times than their protonated analogs rsc.org.
Second, the mass spectrometer provides mass spectra for each separated component. For 1-bromododecane, the electron ionization (EI) mass spectrum is characterized by a molecular ion peak (M⁺) and a series of fragment ions resulting from the cleavage of the alkyl chain. The fragmentation pattern of this compound would be expected to show characteristic shifts in the mass-to-charge ratio (m/z) of fragments containing the C1 carbon, providing further confirmation of the deuterium labeling position. The ability of GC-MS to analyze complex mixtures makes it an indispensable tool for quality control during the synthesis and purification of isotopically labeled compounds acs.org.
Mechanistic Investigations of Reactions Involving Deuterated 1 Bromododecane
Radical Reactions and Bond Dissociation Energies
The presence of deuterium (B1214612) atoms at the C1 position of 1-bromododecane (B92323) significantly influences its participation in radical reactions, primarily through kinetic isotope effects (KIEs) and subtle alterations in bond dissociation energies.
Deuterium Effects on Radical Formation and Propagation
Radical reactions often initiate with the homolytic cleavage of a covalent bond, most commonly the carbon-halogen bond in alkyl halides. For 1-Bromododecane-1-D2, the C-Br bond is the target for such cleavage. The substitution of hydrogen with deuterium at the C1 position (resulting in a -CD2Br group) introduces kinetic isotope effects that can be observed in the rate of radical formation and subsequent propagation steps.
Bond Dissociation Energies (BDEs): The fundamental reason for kinetic isotope effects lies in the difference in zero-point vibrational energies (ZPEs) between isotopologues. A C-D bond is inherently stronger than a C-H bond due to the greater reduced mass of deuterium, leading to lower vibrational frequencies and a higher ZPE for the C-H bond compared to the C-D bond libretexts.org. While the primary bond cleavage in radical formation from this compound is the C-Br bond, the deuterium atoms on the adjacent carbon (C1) can influence the stability of the nascent radical (CH3(CH2)10CD2•) through secondary kinetic isotope effects (SKIEs), particularly β-secondary effects libretexts.orgutdallas.edu. These effects arise from changes in vibrational modes, including hyperconjugation, in the transition state where the C-Br bond is breaking.
Radical Formation (C-Br Homolysis): The rate-determining step for radical generation often involves the cleavage of the C-Br bond. Although the C-D bond itself is not directly broken, the vibrational coupling between the C-Br bond and the C-D bonds at the C1 position can lead to a primary kinetic isotope effect (PKIE) if the transition state for C-Br cleavage has significant C-D stretching character, or more commonly, a secondary kinetic isotope effect (SKIE) princeton.eduwikipedia.org. These effects typically manifest as a slight reduction in the rate of radical formation when deuterium is present at the alpha-carbon, as the C-D bond's strength subtly impacts the energy landscape of the transition state.
Radical Propagation: Once the dodecyl radical (CH3(CH2)10CD2•) is formed, it participates in propagation steps, such as hydrogen atom abstraction. If the abstraction involves a hydrogen atom directly attached to the radical center, a significant PKIE would be observed. However, in the case of CH3(CH2)10CD2•, any hydrogen abstraction would occur from the CH3 or CH2 groups further down the chain, or potentially from the solvent. The deuterium atoms on C1 are not directly involved in breaking bonds during these propagation steps. Nevertheless, any differences in radical stability or steric interactions introduced by the CD2 group can indirectly influence the rates of these propagation reactions. The study of KIEs provides quantitative data to differentiate between reaction pathways and assess the influence of isotopic substitution on radical reactivity wikipedia.org.
Hydrodehalogenation Mechanisms and Deuterium Tracers
Hydrodehalogenation, the replacement of a halogen atom with a hydrogen atom, is a critical reaction for both synthetic transformations and environmental remediation. Deuterated compounds like this compound are instrumental in elucidating the mechanisms of these processes.
Mechanisms: Hydrodehalogenation of alkyl bromides can proceed via several mechanisms, including radical chain reactions and metal-catalyzed pathways. Radical mechanisms often involve an initial single-electron transfer (SET) to the alkyl halide, generating an alkyl radical and a halide anion rsc.orgnih.govlibretexts.org. This alkyl radical then abstracts a hydrogen atom from a hydrogen donor (e.g., silanes, thiols, or even water/alcohols) to form the alkane product, propagating the chain mdpi.comnih.govsci-hub.se. Metal catalysts, such as those based on iron, titanium, or palladium, can facilitate these reductions by providing pathways for electron transfer or by activating the C-Br bond rsc.orgconicet.gov.arresearchgate.netresearchgate.net. For instance, iron-based systems with D2O have been shown to effectively hydrodehalogenate alkyl halides, yielding deuterated products sci-hub.seconicet.gov.ar.
Deuterium Tracers: The use of this compound as a substrate in hydrodehalogenation reactions, particularly when using deuterated hydrogen sources like D2O, allows researchers to precisely track the origin of the hydrogen atom incorporated into the final product, dodecane (B42187). By analyzing the isotopic enrichment of the dodecane product using techniques such as NMR spectroscopy, the reaction mechanism can be confirmed. For example, if D2O is used as the hydrogen source, a high degree of deuterium incorporation into the dodecane product indicates that the deuterium atom has indeed replaced the bromine atom, thereby validating the proposed hydrodehalogenation pathway and the role of D2O as the hydrogen donor sci-hub.seconicet.gov.ar. Studies have shown that such methods can achieve high yields and significant deuterium incorporation nih.govsci-hub.sersc.org. The pattern of deuterium labeling in reaction products can also provide crucial evidence for the involvement of specific intermediates, such as radicals acs.org.
Rearrangement Processes and Deuterium Tracking
Alkyl halides can undergo various rearrangement processes under specific reaction conditions, such as elevated temperatures, in the presence of Lewis acids, or during radical chain reactions. Deuterium labeling is an indispensable tool for tracing the atom movements during these transformations.
Rearrangement Processes: While primary alkyl halides like 1-bromododecane are less prone to classical carbocation rearrangements (like hydride shifts) compared to secondary or tertiary halides, radical intermediates derived from them can participate in rearrangements. These might include 1,2-shifts of alkyl groups or hydrogen atoms, although such processes are less common for simple primary alkyl radicals unless specific structural features promote them. More relevant might be rearrangements occurring in the presence of catalysts or under conditions that transiently generate reactive intermediates. For example, radical chain processes can sometimes involve complex pathways where atom migration occurs.
Deuterium Tracking: The presence of deuterium atoms at the C1 position of this compound allows for the direct tracking of the carbon backbone during any potential rearrangement. If a rearrangement involves the migration of the C1 carbon atom or any atoms attached to it, the deuterium atoms will move with it. For instance, if a radical or carbocation intermediate were to form at C1, and a hydrogen atom from C2 were to migrate to C1 (a 1,2-hydride shift), the deuterium atoms would remain at the original C1 position, while the protium (B1232500) from C2 would move. Conversely, if the entire CD2Br group were to migrate, the deuterium atoms would clearly mark its new location. Techniques like NMR spectroscopy are essential for identifying the position of deuterium atoms in the product molecules, thereby providing definitive evidence for the occurrence and nature of any rearrangement pearson.com. Observing deuterium scrambling in products, as seen in some metal-catalyzed reactions, can also indicate complex mechanistic pathways involving hydrogen atom transfer or reversible bond formations acs.org.
Research Applications of 1 Bromododecane 1 D2 As a Deuterated Probe
Stable Isotope Labeling in Organic Reaction Mechanism Elucidation
The use of stable isotopes like deuterium (B1214612) is a cornerstone of mechanistic chemistry. ias.ac.in By replacing a hydrogen atom with a deuterium atom, chemists can follow the path of specific atoms or functional groups through a reaction sequence. 1-Bromododecane-1-D2 is particularly useful in this regard for studying reactions involving long-chain alkyl halides.
The deuterium label in this compound serves as a distinct marker that can be detected using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov This allows researchers to distinguish between different potential reaction pathways. For example, in substitution or elimination reactions, the position of the deuterium in the products can reveal whether the reaction proceeded through a specific intermolecular or intramolecular mechanism.
In a hypothetical study of a Wurtz-Fittig-type reaction, where this compound is reacted with another alkyl halide in the presence of a metal, the distribution of deuterium in the resulting alkane products would indicate the extent of intermolecular coupling versus other possible side reactions.
Table 1: Illustrative Deuterium Distribution in a Hypothetical Coupling Reaction
| Product | Deuterium Position | Implied Pathway |
|---|---|---|
| Tetracosane | C1 and/or C12 | Intermolecular Coupling |
| Dodecane (B42187) | C1 | Unreacted Starting Material or Side Reaction |
The presence of a deuterium atom can also influence the rate of a reaction, a phenomenon known as the kinetic isotope effect (KIE). musechem.com By comparing the reaction rate of this compound with its non-deuterated counterpart, researchers can gain insights into the nature of the transition state and whether the C-H (or C-D) bond is broken in the rate-determining step. libretexts.org
For instance, in an E2 elimination reaction, a significant KIE would be expected, as the C-D bond at the alpha-carbon is broken in the concerted step. Conversely, a negligible KIE would suggest a mechanism where this bond remains intact during the rate-limiting step, such as in an SN1 reaction where the formation of a carbocation intermediate is the slow step. libretexts.org
Synthesis of Advanced Deuterated Materials and Molecular Probes
The long alkyl chain of this compound makes it an excellent building block for the synthesis of specifically labeled materials, where the location of the deuterium provides a means to probe molecular structure and dynamics.
Deuterated surfactants are widely used in neutron scattering techniques, such as small-angle neutron scattering (SANS), to study the structure and aggregation behavior of micelles and other self-assembled systems. By selectively deuterating parts of the surfactant molecule, researchers can create "contrast" that makes different parts of the assembly visible to neutrons.
Starting from this compound, a variety of deuterated surfactants can be synthesized. For example, reaction with trimethylamine would yield a deuterated cationic surfactant, dodecyltrimethylammonium bromide (DTAB), labeled at the alpha-position of the alkyl tail.
Table 2: Examples of Deuterated Surfactants Synthesized from this compound
| Surfactant Type | Head Group | Synthetic Precursor | Research Application |
|---|---|---|---|
| Cationic | Trimethylammonium | Trimethylamine | SANS studies of micelle structure |
| Non-ionic | Polyoxyethylene | Polyethylene glycol | Neutron reflectometry of adsorbed layers |
In polymer science, deuterated monomers or initiators are used to investigate polymerization mechanisms, polymer chain dynamics, and the morphology of polymer blends and composites. scitechdaily.com this compound can be used to introduce a deuterated long-chain alkyl group into a polymer structure.
For example, it could be used to end-cap a living polymer chain, providing a specific label at the chain end. Subsequent analysis by techniques like neutron reflectometry or dynamic light scattering can provide information on chain mobility and the organization of polymer chains at interfaces.
Deuterium-labeled lipids are invaluable tools in biophysical studies of cell membranes. nih.gov They allow for the investigation of lipid packing, membrane fluidity, and the interactions of proteins and other molecules with the lipid bilayer, often using solid-state NMR or neutron scattering. nih.govresearchgate.net
This compound can serve as a starting material for the synthesis of more complex deuterated lipids. For instance, it can be used to alkylate a glycerol backbone to produce a specifically labeled phospholipid. The deuterium at the C1 position would act as a probe for the dynamics of the lipid acyl chain near the headgroup region.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Tetracosane |
| Dodecane |
| Dodecene |
| Dodecyltrimethylammonium bromide (DTAB) |
| Trimethylamine |
| Polyethylene glycol |
Investigations into Hydrophobic Interactions and Self-Assembly Processes
The study of hydrophobic interactions and the self-assembly of molecules, particularly amphiphiles, is a cornerstone of colloid and interface science. This compound, with its long hydrocarbon tail and a polar bromide head, is an ideal candidate for use as a molecular probe in such investigations. The introduction of deuterium at a specific position (the first carbon atom) provides a subtle yet powerful label for tracking molecular behavior without significantly perturbing the system's chemical properties.
Hydrophobic interactions are the main driving force behind the aggregation of nonpolar molecules in aqueous solutions, leading to the formation of structures like micelles and bilayers. wikipedia.org The self-assembly of surfactant molecules is governed by a delicate balance between the hydrophobic effect, which drives the aggregation of the hydrocarbon tails, and the repulsive forces between the head groups. journaldephysique.org By incorporating this compound into such a system, researchers can selectively monitor the behavior of the deuterated segment.
In a typical application, this compound can be mixed with its non-deuterated counterpart or other surfactants to form mixed micelles. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can then be employed to distinguish the signal from the deuterated carbon from the rest of the molecule. This allows for the determination of the local environment and dynamics of the part of the alkyl chain closest to the headgroup. Such studies can provide detailed insights into:
The degree of water penetration into the micellar core.
The conformational order of the alkyl chains near the micelle-water interface.
The partitioning of the probe molecule between the aqueous phase and the self-assembled aggregates.
The information gleaned from these studies is crucial for understanding the stability of colloidal systems, the solubilization of hydrophobic substances, and the interactions between surfactants and other molecules like polymers or proteins.
Below is an illustrative table of how the properties of a deuterated probe like this compound would be utilized in comparison to its hydrogenous counterpart in a hypothetical NMR study of micellar systems.
| Parameter | Hydrogenous 1-Bromododecane (B92323) | This compound | Information Gained |
| NMR Signal | Standard proton and carbon-13 signals from the entire molecule. | A distinct deuterium signal and altered carbon-13 signal at the C1 position. | Allows for the selective observation of the dynamics and environment of the C1 position within the micelle. |
| Relaxation Times | Provides average relaxation data for the entire molecule. | Specific relaxation data for the deuterated site. | Yields detailed information on the mobility and local viscosity experienced by the head-region of the alkyl chain. |
| Chemical Shift | Sensitive to the average environment of the molecule. | The chemical shift of the deuterium is highly sensitive to its immediate surroundings. | Can indicate the extent of hydration at the micellar interface and the proximity to other molecules. |
Applications in Neutron Scattering and Imaging Due to Deuterium's Properties
Neutron scattering is a powerful technique for studying the structure and dynamics of materials at the atomic and molecular scale. nih.gov One of its key advantages is its sensitivity to the isotopic composition of a sample. Specifically, the neutron scattering lengths of hydrogen (¹H) and its isotope deuterium (²H or D) are significantly different. This difference is the basis of the contrast variation method, which is extensively used in the study of soft matter and biological systems. nih.gov
By selectively replacing hydrogen with deuterium in a molecule like 1-bromododecane, its "visibility" to neutrons can be dramatically altered. This compound, when used in Small-Angle Neutron Scattering (SANS) experiments, can provide invaluable information about the structure of self-assembled systems. ias.ac.in The principle of contrast variation allows researchers to "highlight" or "hide" specific components of a complex system by adjusting the deuterium content of the solvent (typically a mixture of H₂O and D₂O) or the molecules of interest. nih.gov
In the context of this compound, its primary applications in neutron scattering would include:
Determining the location of the probe within a micelle: By using a mixture of hydrogenated and deuterated surfactants, the scattering contrast can be adjusted to make either the core or the corona of the micelle more visible. By analyzing the scattering data from samples containing this compound, the precise radial position of the first carbon of the dodecyl chain within the micellar structure can be determined.
Investigating the structure of the micellar interface: The region where the hydrophobic tails meet the aqueous environment is crucial for the properties of the micelle. The specific deuteration at the C1 position allows for a detailed structural characterization of this interfacial layer, including its thickness and roughness.
Studying the dynamics of surfactant exchange: Quasi-elastic neutron scattering (QENS) can be used to study the motion of molecules on the nanosecond timescale. By using this compound, it is possible to probe the diffusive motions of the surfactant molecules as they enter and leave the micelle, providing insights into the kinetics of micelle formation and dissolution.
The table below summarizes the neutron scattering properties of hydrogen and deuterium and illustrates the concept of contrast matching.
| Nucleus | Coherent Scattering Length (fm) | Scattering Cross-Section (barns) | Implication for Neutron Scattering |
| Hydrogen (¹H) | -3.74 | 82.03 | High incoherent scattering, which contributes to background noise. Negative scattering length provides strong contrast with deuterium. |
| Deuterium (²H) | 6.67 | 7.64 | Low incoherent scattering, leading to better signal-to-noise. Positive scattering length allows for contrast matching with H₂O/D₂O mixtures. |
By utilizing this compound, researchers can create systems where the scattering from the bulk of the surfactant molecules is matched to the solvent, effectively making them invisible to neutrons. This leaves the deuterated segment as the primary source of scattering, enabling a detailed investigation of its position and environment within the larger assembly.
Theoretical and Computational Studies of Deuterated Bromoalkanes
Quantum Chemical Calculations
Quantum chemical calculations are indispensable for understanding the fundamental properties of molecules at an atomic level. These methods, including Density Functional Theory (DFT) and ab initio approaches, provide detailed insights into electronic structure, bonding, and energy landscapes arxiv.orgcecam.orgarxiv.orgrsc.org. For deuterated compounds, these calculations are vital for quantifying the subtle effects of isotopic substitution.
Electronic Structure and Bonding Analysis with Deuterium (B1214612) Substitution
Illustrative Data Table: Comparison of C-H and C-D Bond Properties
| Property | C-H Bond (Typical) | C-D Bond (Typical) | Notes |
| Bond Length (Å) | ~1.09 | ~1.09 | Very similar, slight differences due to ZPVE. |
| Force Constant (N/m) | ~450-500 | ~450-500 | Similar, but ZPVE differences can lead to minor variations. |
| Dissociation Energy (kJ/mol) | ~413 | ~420 | C-D bonds are slightly stronger due to higher ZPVE. |
| Electronic Density | Similar distribution | Similar distribution | Primarily mass-dependent effects on vibrational and kinetic properties. |
Vibrational Frequency Analysis and Isotopic Shifts
A significant consequence of deuterium substitution is its impact on a molecule's vibrational spectrum. Vibrational frequencies are inversely proportional to the square root of the reduced mass of the vibrating system ($ \nu \propto 1/\sqrt{\mu} \sqrt{2} $ for stretching modes) msu.edu. These predictable shifts are critical for identifying deuterated species and characterizing molecular vibrations.
Illustrative Data Table: Typical Vibrational Frequency Shifts for C-H vs. C-D Stretching Modes
| Bond Type | Typical Stretching Frequency (cm⁻¹) | Isotopic Shift (cm⁻¹) | Notes |
| C-H | ~2850 - 3000 | - | Characteristic range for saturated alkanes. |
| C-D | ~2100 - 2200 | ~750 - 800 | Significantly lower frequency due to increased mass. Values are approximate and depend on molecular context. |
Energy Minimization and Conformational Landscapes
Energy minimization is a computational technique used to identify the most stable atomic arrangements, or conformations, of a molecule by finding minima on its potential energy surface (PES) openreview.netplos.orgiclr.ccnih.gov. These calculations are fundamental to understanding a molecule's three-dimensional structure and predicting its behavior. Deuterium substitution can subtly influence these conformational preferences. While the basic electronic interactions remain the same, the differing ZPVEs between C-H and C-D bonds can lead to minor shifts in the relative energies of various conformers osti.gov. These subtle energetic differences can alter the conformational equilibrium of a molecule. Computational methods, including quantum chemistry and molecular mechanics, are employed to map these conformational landscapes, providing insights into how isotopic substitution might affect a molecule's preferred spatial arrangements openreview.neticlr.ccnih.gov.
Illustrative Data Table: Conceptual Effect of Deuteration on Conformational Energy Differences
| Conformer Pair | Relative Energy (kcal/mol) - Hydrogenated | Relative Energy (kcal/mol) - Deuterated | Notes |
| Conformer A | 0.0 | 0.0 | Reference conformer. |
| Conformer B | 1.5 | 1.4 | Deuteration might slightly stabilize or destabilize certain conformers due to ZPVE differences. |
| Conformer C | 3.2 | 3.3 | The magnitude of the shift is generally small and context-dependent. |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations employ classical mechanics to model the time evolution of atomic and molecular systems, offering insights into dynamic processes such as molecular motion, diffusion, and interactions in condensed phases csic.es.
Deuterium Effects on Molecular Motion and Flexibility
Illustrative Data Table: Conceptual Comparison of Diffusion Coefficients
| Molecule Property | Hydrogenated 1-Bromododecane (B92323) | Deuterated 1-Bromododecane-1-D2 | Notes |
| Diffusion Coefficient (x10⁻⁵ cm²/s) | ~2.0 | ~1.8 | Deuteration's increased mass typically leads to slightly reduced diffusion rates. Values are illustrative. |
| Rotational Correlation Time (ps) | ~150 | ~160 | Deuterium can slightly slow down rotational dynamics due to increased inertia. Values are illustrative. |
Solvent Interactions and Self-Assembly Simulations
MD simulations are instrumental in investigating how molecules interact with their surrounding solvents and how they self-assemble into larger structures csic.esru.nlnottingham.ac.ukmdpi.comnih.govliverpool.ac.uk. The behavior of molecules in solution, including their solvation shells and aggregation tendencies, is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions. Deuterium substitution can subtly modify these interactions. For instance, deuterated water (D2O) exhibits different hydrogen bonding characteristics compared to normal water (H2O), influencing solvation energies and hydration shell structures ru.nl. These alterations in solvation can, in turn, affect the thermodynamics and kinetics of self-assembly processes, potentially altering aggregate formation, stability, and morphology ru.nlnottingham.ac.uknih.gov. For this compound, MD simulations can explore how its interactions with a given solvent influence its solubility and its propensity to form ordered structures, such as micelles or bilayers, depending on solvent polarity and temperature. The deuteration at the C1 position may specifically influence interactions near the polar bromine atom.
Illustrative Data Table: Conceptual Comparison of Solvation and Hydrogen Bonding
| Interaction Property | Hydrogenated 1-Bromododecane | Deuterated this compound | Notes |
| Solvation Energy (kJ/mol) | ~-45 | ~-43 | Deuteration can lead to subtle changes in solvation energy due to altered interaction potentials. Values are illustrative. |
| Hydrogen Bonds to Solvent | ~3.5 | ~3.3 | Deuteration can affect the number and strength of hydrogen bonds formed with protic solvents. Values are illustrative and context-dependent. |
| Aggregate Formation Propensity | Moderate | Slightly Altered | Changes in solvation and intermolecular forces can influence the tendency to self-assemble. |
Analytical Methodologies for Deuterated Bromoalkanes in Research
Chromatographic Separation and Detection
Chromatography is the cornerstone for separating deuterated bromoalkanes from their non-deuterated counterparts and other impurities. The choice between gas and liquid chromatography depends on the compound's volatility and thermal stability.
Gas Chromatography (GC) for Quantitative Analysis of Mixtures
Gas chromatography is a powerful technique for the quantitative analysis of volatile and thermally stable compounds like 1-Bromododécane-1-d2. The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a capillary column. For deuterated and non-deuterated isotopologues, which have very similar chemical properties, high-resolution capillary columns are essential. nih.gov
The retention time of a deuterated compound can be slightly different from its protiated analogue, an effect known as the chromatographic isotope effect. nih.gov This effect, though often small, can be exploited for separation. The separation of deuterated isotopologues is primarily driven by enthalpy, with entropy having a negligible effect. nih.gov For quantitative analysis, a flame ionization detector (FID) is commonly used due to its high sensitivity to hydrocarbons and a linear response over a wide concentration range. By comparing the peak areas of the deuterated compound to that of a known standard, its concentration in a mixture can be accurately determined. iaea.org
Table 1: Illustrative GC Parameters for Analysis of Bromoalkanes
| Parameter | Value/Type | Purpose |
| Column | Capillary, non-polar (e.g., DB-5) | Provides high-resolution separation of closely related compounds. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | 100 °C (2 min), ramp to 280 °C at 10 °C/min | Optimizes separation of components with different boiling points. |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |
| Detector | Flame Ionization Detector (FID) | Offers sensitive and quantitative detection of organic analytes. |
| Detector Temp. | 300 °C | Prevents condensation of analytes in the detector. |
Integration of Spectroscopic and Chromatographic Techniques
Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy, are indispensable for the comprehensive analysis of deuterated compounds.
GC-NMR and LC-NMR for Structural Elucidation of Complex Deuterated Samples
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for structural elucidation. mdpi.com When coupled with chromatography (GC-NMR or LC-NMR), it allows for the analysis of individual components of a complex mixture without the need for prior isolation. news-medical.netnih.gov This is particularly valuable for confirming the position of the deuterium (B1214612) label in 1-Bromododécane-1-d2.
In an LC-NMR setup, the eluent from the HPLC column flows through a specialized NMR flow cell. nih.gov Both proton (¹H) and deuterium (²H) NMR spectra can be acquired. The ¹H NMR spectrum will show the absence of a signal at the C1 position, while the ²H NMR spectrum will show a signal, confirming the site of deuteration. nih.govgoogle.com This provides unambiguous structural confirmation. clariant.com
Hyphenated Mass Spectrometry for Isotopic Abundance Determination
Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is the primary technique for determining the isotopic abundance or enrichment of a deuterated compound. rsc.org The mass spectrometer separates ions based on their mass-to-charge ratio (m/z).
For 1-Bromododécane-1-d2, the molecular ion peak in the mass spectrum will be shifted by one mass unit compared to its non-deuterated counterpart due to the presence of the deuterium atom. By comparing the intensities of the ion peaks corresponding to the deuterated and non-deuterated species, the percentage of isotopic enrichment can be accurately calculated. rsc.org High-resolution mass spectrometry (HR-MS) is often employed to resolve isobaric interferences and provide highly accurate mass measurements, further confirming the elemental composition. rsc.org
Table 2: Example Mass Spectrometry Data for Isotopic Enrichment Calculation
| Isotopologue | Expected m/z (Molecular Ion) | Observed Intensity (Arbitrary Units) | Calculated Abundance |
| 1-Bromododecane (B92323) (M) | 248.14 | 500 | 5.0% |
| 1-Bromododecane-1-d2 (M+1) | 249.15 | 9500 | 95.0% |
Development of Reference Materials for Deuterated Standards
The accuracy of any quantitative analysis relies on the availability of high-purity reference materials. iaea.org For deuterated compounds used as internal standards, the development of Certified Reference Materials (CRMs) is crucial. clearsynth.com These standards are substances with well-characterized properties, including chemical purity and isotopic enrichment, and are accompanied by a certificate of analysis. iaea.org
The production of a deuterated reference material for 1-Bromododécane-1-d2 involves:
Synthesis and Purification: Chemical synthesis to introduce the deuterium label at the specific position, followed by rigorous purification to remove impurities.
Characterization: Comprehensive analysis using the techniques described above (GC, HPLC, NMR, MS) to confirm the structure, and determine chemical and isotopic purity. rsc.org
Homogeneity and Stability Studies: Ensuring that the batch of the reference material is uniform and that the compound does not degrade over time under specified storage conditions.
Value Assignment: Assigning a certified value for purity and isotopic enrichment with a stated uncertainty.
These well-characterized deuterated standards are essential for calibrating instruments and validating analytical methods, ensuring the accuracy and reliability of experimental results across different laboratories. clearsynth.comnih.govwisdomlib.org
Environmental Behavior and Degradation Pathways Academic Focus
Abiotic Transformation Processes of Deuterated Bromoalkanes
Abiotic processes, such as hydrolysis, solvolysis, and photolysis, contribute to the transformation of chemical compounds in the environment without direct biological intervention. For deuterated bromoalkanes, these processes can be influenced by the isotopic substitution.
Hydrolysis and Solvolysis Mechanisms in Aqueous Environments
Hydrolysis and solvolysis are chemical reactions where a molecule reacts with water or a solvent, respectively, leading to its breakdown. As an alkyl halide, 1-Bromododecane-1-D2 possesses a polar carbon-bromine (C-Br) bond that is susceptible to nucleophilic attack. In aqueous environments, water molecules can act as nucleophiles, initiating solvolysis reactions that may lead to the formation of 1-dodecanol (B7769020) and bromide ions. The rate and mechanism of these reactions are influenced by factors such as temperature, pH, and the presence of catalysts.
The deuterium (B1214612) substitution at the C1 position (adjacent to the bromine atom) in this compound could potentially influence the kinetics of hydrolysis and solvolysis. If the rate-limiting step involves the cleavage of the C-Br bond, a deuterium isotope effect (DIE) may be observed. This is because the C-D bond is typically stronger than the C-H bond, potentially leading to slower reaction rates for the deuterated compound compared to its non-deuterated analog under certain conditions hwb.gov.inlibretexts.orglibretexts.org. However, specific quantitative data on the hydrolysis or solvolysis kinetics of this compound are not extensively documented in the reviewed literature.
Photolysis and Photodegradation Kinetics
Photolysis refers to the degradation of a compound induced by light, typically ultraviolet (UV) radiation. This process can occur through direct photolysis, where the molecule absorbs light energy and undergoes chemical transformation, or indirect photolysis, where light-activated sensitizers generate reactive species (e.g., hydroxyl radicals) that then degrade the compound frontiersin.org.
For bromoalkanes, photolysis can lead to the homolytic cleavage of the C-Br bond, generating alkyl and bromine radicals. These radicals can then participate in further reactions, leading to the formation of various degradation products. The kinetics of photolysis are influenced by factors such as the intensity and wavelength of light, the presence of sensitizers, and the compound's specific absorption spectrum. While general principles of organic compound photolysis are understood frontiersin.orgnih.govmdpi.com, specific kinetic data or detailed mechanisms for the photodegradation of deuterated bromoalkanes like this compound are limited. The deuterium substitution is unlikely to significantly alter the light absorption properties of the molecule, but it could theoretically influence the subsequent radical reactions if C-D bond cleavage were involved in a rate-determining step, though this is less common for C-Br bond photolysis.
Biotic Transformation Mechanisms
Biotic transformation involves the breakdown of chemical compounds by living organisms, primarily microorganisms such as bacteria and fungi.
Microbial Degradation Pathways and Enzyme Specificity
Microbial degradation is a significant pathway for the removal of organic contaminants from the environment. Studies on the degradation of bromoalkanes have identified specific microbial pathways and enzymes involved. For instance, the tropical marine yeast Yarrowia lipolytica NCIM 3589 has been shown to aerobically degrade bromoalkanes, including 1-bromodecane, through an initial hydrolytic dehalogenation step researchgate.net. This process involves the enzymatic removal of the bromine atom, releasing bromide ions and forming an alcohol, in this case, 1-decanol (B1670082) researchgate.net.
The degradation rates for various bromoalkanes by Yarrowia lipolytica NCIM 3589 are presented below:
Table 1: Microbial Degradation Rates of Bromoalkanes by Yarrowia lipolytica NCIM 3589
| Compound | Degradation Rate (day⁻¹) |
| 1-Bromodecane | 0.117 |
| 2-Bromopropane | 0.076 |
| 1-Bromobutane | 0.058 |
| 1,5-Dibromopentane | 0.046 |
Reference: researchgate.net
General microbial degradation of alkanes often involves enzymes like alkane hydroxylases (AHs), which initiate the process by hydroxylating carbon-carbon bonds to form alcohols frontiersin.org. For halogenated compounds, dehalogenase enzymes are crucial for cleaving carbon-halogen bonds mdpi.comresearchgate.net. The specificity of these enzymes for different substrates, including deuterated analogs, is a key factor determining degradation efficiency. While specific enzyme specificities for this compound are not detailed, the general mechanisms involve hydrolytic or oxidative dehalogenation.
Isotopic Effects on Biodegradation Rates
The substitution of hydrogen with deuterium can influence the rate of biodegradation through kinetic isotope effects (KIEs). The deuterium isotope effect (DIE) arises from the difference in vibrational frequencies and zero-point energies between C-H and C-D bonds, with C-D bonds generally being stronger hwb.gov.inlibretexts.orglibretexts.org. If the rate-limiting step in a microbial degradation pathway involves the cleavage of a C-H or C-D bond, a significant difference in the degradation rate between the non-deuterated and deuterated compound can be observed.
Sorption and Volatilization Behavior in Environmental Compartments
The behavior of this compound in different environmental compartments (soil, water, air) is significantly influenced by its physical-chemical properties, particularly its hydrophobicity and polarity.
1-Bromodecane, a close analog to this compound, is characterized as a non-polar compound with low solubility in water and high solubility in organic solvents solubilityofthings.comontosight.ai. This hydrophobicity, attributed to its long hydrocarbon chain, suggests that this compound will exhibit a tendency to sorb onto organic matter and mineral surfaces in soils and sediments, rather than remaining dissolved in aqueous phases.
Q & A
Q. What are the optimal conditions for synthesizing 1-Bromododecane-1-D₂ from 1-dodecanol-D₂?
Methodological Answer: Synthesis involves nucleophilic substitution using hydrobromic acid (48%) and concentrated sulfuric acid as a catalyst. Key parameters include:
- Reaction Setup : Use a 100 mL three-neck flask with a reflux condenser and magnetic stirrer. Maintain an oil bath temperature of 140°C for 5 hours under reflux .
- Deuterium Retention : Ensure minimal water flow in the condenser to prevent deuterium loss from 1-dodecanol-D₂. Validate deuterium incorporation via mass spectrometry (MS) or nuclear magnetic resonance (NMR) .
- Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust HBr stoichiometry (200 mmol for 100 mmol alcohol) to suppress side reactions like elimination .
Q. How can researchers validate the purity of 1-Bromododecane-1-D₂ post-synthesis?
Methodological Answer:
- Purification : Use fractional distillation under reduced pressure (employing a Vigreux column) to isolate the product. Confirm boiling point consistency with literature values (e.g., 258–265°C for non-deuterated analogs) .
- Analytical Validation :
- Byproduct Analysis : Detect residual 1-dodecanol-D₂ via Fourier-transform infrared spectroscopy (FTIR) by monitoring O–H stretches (~3200–3600 cm⁻¹) .
Advanced Research Questions
Q. How does deuterium substitution at C1 influence the reaction kinetics of 1-Bromododecane-1-D₂ in SN2 mechanisms?
Methodological Answer:
- Kinetic Isotope Effect (KIE) Studies : Compare reaction rates of deuterated vs. non-deuterated analogs in nucleophilic substitution reactions (e.g., with NaI in acetone). Use gas chromatography (GC) to track bromide displacement .
- Computational Modeling : Employ density functional theory (DFT) to simulate transition states and quantify bond dissociation energy differences between C–H and C–D at C1 .
- Practical Implications : Deuterium’s higher mass may reduce reaction rates (primary KIE > 1), impacting synthetic pathways requiring precise kinetic control .
Q. How can researchers resolve contradictions in reported isotopic stability data for 1-Bromododecane-1-D₂?
Methodological Answer:
- Systematic Replication : Repeat synthesis and characterization under controlled conditions (e.g., inert atmosphere, standardized reagents) to isolate variables causing discrepancies .
- Cross-Lab Validation : Collaborate with independent labs to compare analytical protocols (e.g., NMR calibration, MS ionization methods) .
- Error Source Analysis :
Q. What advanced strategies exist for tracing 1-Bromododecane-1-D₂ in isotopic labeling studies?
Methodological Answer:
- Metabolic Pathway Tracing : Incorporate the compound into lipid bilayers and track deuterium distribution via liquid chromatography-tandem MS (LC-MS/MS) in biological systems .
- Degradation Studies : Use accelerated mass spectrometry (AMS) to quantify deuterium retention in environmental samples (e.g., soil, water) under oxidative conditions .
- Stereochemical Probes : Pair with chiral catalysts to study deuterium’s stereoelectronic effects in asymmetric synthesis .
Data Interpretation & Experimental Design
Q. How should researchers design experiments to distinguish between competing reaction mechanisms involving 1-Bromododecane-1-D₂?
Methodological Answer:
- Mechanistic Probes :
- Polarimetry : Monitor optical activity changes in chiral derivatives to differentiate SN1 (racemization) vs. SN2 (inversion) pathways.
- Solvent Effects : Compare reaction rates in polar aprotic (e.g., DMSO) vs. polar protic (e.g., ethanol) solvents to assess ionization tendencies .
- Competition Experiments : Introduce competing nucleophiles (e.g., Cl⁻ vs. I⁻) and analyze product ratios via GC .
Q. What statistical methods are appropriate for analyzing variability in deuterium enrichment data?
Methodological Answer:
- Multivariate Analysis : Apply principal component analysis (PCA) to NMR/MS datasets to identify outliers and systematic errors .
- Error Propagation Models : Quantify uncertainty in isotopic purity using Monte Carlo simulations based on instrument precision metrics .
- Reproducibility Frameworks : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses and minimize bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
